N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride
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Overview
Description
N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of prop-2-en-1-amine, where the amine group is substituted with two ethyl groups and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride typically involves the alkylation of 2-methylprop-2-en-1-amine with diethylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of N,N-diethyl-2-methylprop-2-en-1-amine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the N,N-diethyl-2-methylprop-2-en-1-amine moiety into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-propen-1-amine: Similar structure but lacks the methyl group on the prop-2-en-1-amine moiety.
N-methylprop-2-yn-1-amine: Contains a triple bond instead of a double bond in the prop-2-en-1-amine moiety.
2-methyl-2-propen-1-amine: Lacks the diethyl substitution on the amine group
Uniqueness
N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethyl and methyl groups on the amine moiety allows for unique interactions with molecular targets and provides versatility in chemical reactions .
Properties
CAS No. |
101258-75-7 |
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Molecular Formula |
C8H18ClN |
Molecular Weight |
163.69 g/mol |
IUPAC Name |
N,N-diethyl-2-methylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-5-9(6-2)7-8(3)4;/h3,5-7H2,1-2,4H3;1H |
InChI Key |
ZBTCCURWIZTSTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=C)C.Cl |
Origin of Product |
United States |
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